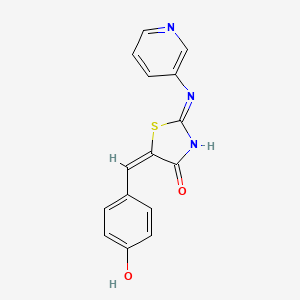

(5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one

Description

The compound (5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one belongs to the 4-thiazolidinone class, a heterocyclic scaffold renowned for its diverse medicinal applications, including antiviral, antibacterial, and anticancer activities . Structurally, it features:

- A thiazol-4(5H)-one core, which provides a planar, electron-rich system for molecular interactions.

- A pyridin-3-ylamino group at the 2-position, introducing a basic nitrogen atom that may enhance solubility and target binding .

Properties

IUPAC Name |

(5E)-5-[(4-hydroxyphenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c19-12-5-3-10(4-6-12)8-13-14(20)18-15(21-13)17-11-2-1-7-16-9-11/h1-9,19H,(H,17,18,20)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZPUYIPBJNITH-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)O)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

Reduction: The benzylidene moiety can be reduced to form a saturated derivative.

Substitution: The thiazolone ring can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Saturated thiazolone derivatives.

Substitution: Various substituted thiazolone derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to (5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one exhibit significant antitumor properties. For instance, derivatives of thiazole compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells .

Inhibition of Protein Kinases

This compound has been identified as a potential inhibitor of several protein kinases, including DYRK1A, CK1, CDK5/p25, and GSK3α/β. The IC50 values for these interactions suggest that it could serve as a lead compound for developing selective kinase inhibitors that may be useful in treating diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Properties

Thiazole derivatives have also been reported to possess anti-inflammatory effects. The presence of the hydroxyl group enhances their ability to modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves microwave-assisted methods that enhance yield and reduce reaction times. Various substitutions on the aromatic rings have been explored to optimize biological activity. For example, modifications to the hydroxyl group or the pyridine moiety can significantly impact the compound's potency against specific targets .

Case Studies

Mechanism of Action

The mechanism of action of (5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydroxybenzylidene moiety may facilitate binding to active sites, while the thiazolone and pyridinylamino groups contribute to the overall binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activity of Selected Analogs

Key Observations :

Substituent at Position 2: Pyridin-3-ylamino (target compound): The pyridine ring introduces a planar, aromatic system that may enhance π-π interactions with kinase active sites. Compared to thioxo (compound 3e) or morpholinyl groups (), the pyridin-3-ylamino group likely improves solubility and hydrogen-bonding capacity due to its amino functionality . Thioxo vs. Amino Groups: Thioxo-substituted analogs (e.g., 3e) exhibit potent DYRK1A inhibition, suggesting that electron-withdrawing groups at position 2 may enhance kinase binding. However, amino groups (e.g., pyridin-3-ylamino) could offer better selectivity for other targets .

Benzylidene Substituent at Position 5: 4-Hydroxybenzylidene (target compound): The hydroxyl group enables hydrogen bonding with residues in kinase active sites, as seen in compound 3e . Electron-Deficient vs. For example, 5s’s electron-rich dioxolane group may enhance π-stacking in hydrophobic pockets .

Stereochemistry (E vs. Z) :

- The Z-isomer is predominant in active analogs (e.g., 3e, 5s), likely due to improved planarity and alignment with target binding sites. The E-configuration in the target compound may reduce activity unless compensated by other substituents .

Pharmacological Potential

- DYRK1A Inhibition: Substitutions at position 2 (e.g., pyridin-3-ylamino) may modulate kinase selectivity.

- Antiproliferative Activity: Compounds with 4-hydroxybenzylidene groups (e.g., 3e) show nanomolar IC50 values against tumor cell lines (Huh7, Caco2) .

Biological Activity

(5E)-5-(4-hydroxybenzylidene)-2-(pyridin-3-ylamino)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure, featuring both thiazole and pyridine moieties, suggests a multifaceted mechanism of action, which is critical for its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3O2S, with a molecular weight of 273.31 g/mol. The compound contains functional groups that are known to enhance biological activity, including hydroxyl and amine groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. This compound has been evaluated for its inhibitory effects on various cancer cell lines:

- Cell Lines Tested :

- Huh7 (hepatocellular carcinoma)

- Caco2 (colorectal adenocarcinoma)

- MDA-MB 231 (breast carcinoma)

- HCT116 (colorectal carcinoma)

- PC3 (prostate carcinoma)

In vitro Studies :

The compound showed significant cytotoxicity against these cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds with similar structures have reported IC50 values lower than 10 μM in these cancer models, suggesting that this compound may exhibit comparable efficacy .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented. In particular, compounds containing thiazole rings have demonstrated activity against various bacterial strains:

- Tested Bacteria :

- Escherichia coli

- Pseudomonas aeruginosa

Minimum Inhibitory Concentration (MIC) :

Studies have shown that related thiazole compounds possess MIC values as low as 0.21 μM against Pseudomonas aeruginosa, indicating strong antibacterial activity . The specific MIC for this compound remains to be elucidated but is expected to be within a similar range based on structural activity relationships.

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : Thiazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : Evidence suggests that such compounds can promote apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies and Research Findings

A comprehensive evaluation of the biological activity of this compound can be summarized in the following table:

Q & A

Q. Methodological Answer :

- Short-Term : Store at –20°C in airtight, light-resistant vials with desiccants.

- Long-Term : Lyophilize and keep at –80°C under nitrogen atmosphere.

- Reconstitution : Use anhydrous DMSO for biological assays; avoid repeated freeze-thaw cycles .

Advanced: How can computational modeling guide the optimization of this compound for specific targets (e.g., kinase inhibition)?

Methodological Answer :

Apply in silico methods:

Molecular Dynamics (MD) Simulations :

- Simulate binding to ATP pockets (e.g., EGFR kinase) using GROMACS.

Pharmacophore Modeling :

- Identify critical interactions (e.g., hydrogen bonds with hinge regions).

ADMET Prediction :

- Use SwissADME to predict bioavailability, CYP450 interactions, and blood-brain barrier penetration.

Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.